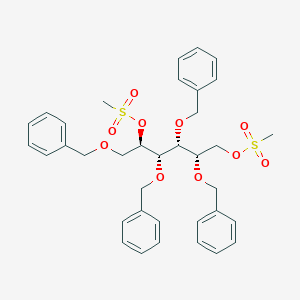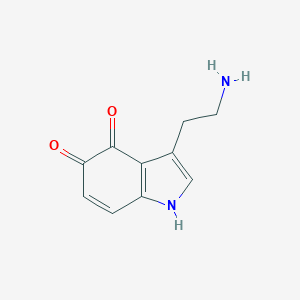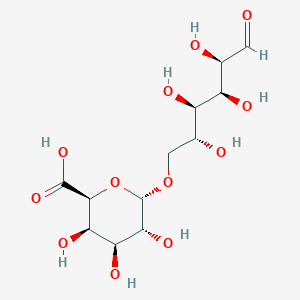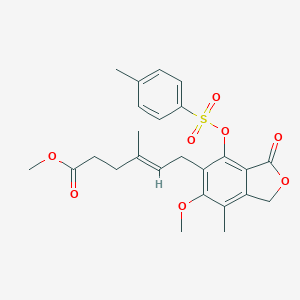
イソバニリン
概要
説明
アルデヒドオキシダーゼの選択的阻害剤であり、アルデヒドデヒドロゲナーゼによって代謝されてイソバニリン酸になります .
製法
イソバニリンは、さまざまな方法で合成することができます。 一般的な合成ルートの1つは、O-アルキルグアヤコールの非位置選択的ヴィルスマイアー・ハーク反応です . このプロセスには、グアヤコールのO-アルキル化、N-メチルホルムアミドとオキシ塩化リンによるホルミル化、最後に無水三塩化アルミニウムを用いた選択的脱アルキル化が含まれます . 別の方法では、4-ヒドロキシベンズアルデヒドと臭素を反応させて3-ブロモ-4-ヒドロキシベンズアルデヒドを得て、それをヨウ化メチルと反応させ、水酸化ナトリウムと塩化第一銅の作用により加水分解することでイソバニリンが生成されます .
科学的研究の応用
Isovanillin has a wide range of scientific research applications. In chemistry, it is used as a precursor in the total synthesis of morphine . Additionally, isovanillin has been studied for its anti-inflammatory properties . In the industry, it is used in the production of fine chemicals, pharmaceuticals, and flavoring agents .
Safety and Hazards
作用機序
生化学分析
Biochemical Properties
Isovanillin is not a substrate of aldehyde oxidase but is metabolized by aldehyde dehydrogenase into isovanillic acid . This biochemical interaction suggests that Isovanillin could be a candidate drug for use in alcohol aversion therapy .
Cellular Effects
Isovanillin has shown promising effects on various types of cells. For instance, it has been found to inhibit the virulence phenotypes regulated by the las- and pqs- quorum sensing (QS) systems of Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of Isovanillin involves its role as a selective inhibitor of aldehyde oxidase . It is not a substrate of that enzyme, and is metabolized by aldehyde dehydrogenase into isovanillic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, Isovanillin has shown a dose-dependent effect on wound contraction and re-epithelialization in wound healing models
Dosage Effects in Animal Models
In animal models, Isovanillin has demonstrated significant anti-inflammatory activity and wound healing effects . The effects of different dosages of Isovanillin in animal models need to be further investigated.
Metabolic Pathways
Isovanillin is involved in the metabolism of vanillin and is part of the WikiPathways machine-readable pathway collection . It is metabolized by aldehyde dehydrogenase into isovanillic acid .
準備方法
Isovanillin can be synthesized through various methods. One common synthetic route involves the nonregioselective Vilsmeier–Haack reaction of O-alkyl guaiacols . The process includes O-alkylation of guaiacol, followed by formylation with N-methylformanilide and phosphorus oxychloride, and finally selective dealkylation using anhydrous aluminium trichloride . Another method involves the reaction of 4-hydroxybenzaldehyde with bromine to obtain 3-bromo-4-hydroxybenzaldehyde, which is then reacted with methyl iodide and hydrolyzed under the action of sodium hydroxide and cuprous chloride to produce isovanillin .
化学反応の分析
イソバニリンは、酸化、還元、置換などのさまざまな化学反応を起こします。 アルデヒドオキシダーゼの選択的阻害剤であり、アルデヒドデヒドロゲナーゼによって代謝されてイソバニリン酸になります . これらの反応で使用される一般的な試薬には、オキシ塩化リン、N-メチルホルムアミド、無水三塩化アルミニウムが含まれます . これらの反応から生成される主要な生成物には、イソバニリン酸およびその他の誘導体があります .
科学研究の応用
イソバニリンは、科学研究で幅広い用途があります。 化学では、モルヒネの全合成の前駆体として使用されます . さらに、イソバニリンは抗炎症作用について研究されてきました . 工業的には、精化学品、医薬品、香味剤の製造に使用されています .
類似化合物との比較
特性
IUPAC Name |
3-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTZFYYHCGSXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049423 | |
| Record name | 3-Hydroxy-4-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-59-0 | |
| Record name | Isovanillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovanillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOVANILLIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-hydroxy-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-4-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-p-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOVANILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A9N90H9X6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

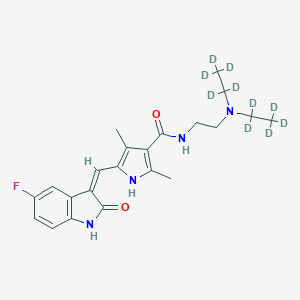

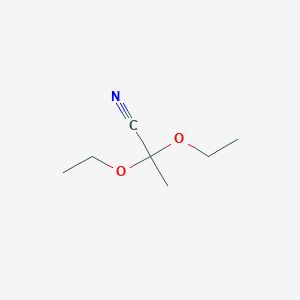


![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)

